4-Acetyloxy Omeprazole Sulfide
CAS No.: 1359829-71-2
Cat. No.: VC0133359
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1359829-71-2 |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 357.428 |
| IUPAC Name | [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate |
| Standard InChI | InChI=1S/C18H19N3O3S/c1-10-8-19-16(11(2)17(10)24-12(3)22)9-25-18-20-14-6-5-13(23-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
| Standard InChI Key | QXSBQPLPAYUFHO-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=C1OC(=O)C)C)CSC2=NC3=C(N2)C=C(C=C3)OC |
Introduction
Chemical Structure and Fundamental Properties
4-Acetyloxy Omeprazole Sulfide is chemically known as [2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethylpyridin-4-yl] acetate, with a molecular formula of C18H19N3O3S . The compound features a benzimidazole ring connected to a pyridine moiety through a sulfanylmethyl bridge, with an acetyloxy group specifically positioned at the 4-position of the pyridine ring. This structural arrangement distinguishes it from other omeprazole-related compounds such as omeprazole sulfide and 4-hydroxy omeprazole sulfide.
Physical and Chemical Properties
The compound exhibits several important physicochemical properties that influence its behavior in biological systems and pharmaceutical formulations:
| Property | Value |
|---|---|
| Molecular Weight | 357.4 g/mol |
| Chemical Formula | C18H19N3O3S |
| CAS Registry Number | 1359829-71-2 |
| Appearance | Solid at room temperature |
| PubChem CID | 56605319 |
The molecular structure contains several functional groups that contribute to its chemical behavior, including the acetyloxy group, methoxy substituent, benzimidazole ring, and sulfanyl linkage . These functional groups provide multiple sites for potential interactions with biological targets and influence the compound's solubility, stability, and reactivity.
Relationship to Omeprazole and Metabolic Pathway
4-Acetyloxy Omeprazole Sulfide belongs to the family of compounds related to omeprazole, a widely used proton pump inhibitor. Omeprazole itself is chemically described as 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridinyl)methyl]sulfinyl]-1-benzimidazole . The sulfide and acetyloxy derivatives represent important structural variants in this family.
Metabolic Significance
Omeprazole undergoes extensive metabolism by the hepatic cytochrome P450 system, primarily in the liver . Omeprazole sulfide has been identified as a major human metabolite of omeprazole, while other hydroxylated derivatives have been found as minor metabolites in human urine, including 5-OH omeprazole sulfide . The acetyloxy derivative may play a role in this metabolic pathway, potentially serving as an intermediate or related metabolite.
Structural Comparison with Related Compounds
The following table provides a comparison of 4-Acetyloxy Omeprazole Sulfide with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| 4-Acetyloxy Omeprazole Sulfide | C18H19N3O3S | 357.4 g/mol | Acetyloxy group at 4-position of pyridine ring |
| Omeprazole Sulfide | C17H19N3O2S | 329.42 g/mol | Methoxy group at 4-position of pyridine ring |
| 4-Hydroxy Omeprazole Sulfide | C16H17N3O2S | 315.4 g/mol | Hydroxy group at 4-position of pyridine ring |
| Omeprazole | C17H19N3O3S | 345.42 g/mol | Sulfinyl (S=O) group instead of sulfanyl (S) group |
Analytical Characterization
Analytical characterization of 4-Acetyloxy Omeprazole Sulfide is essential for quality control, purity assessment, and research applications.
Spectroscopic Properties
While specific spectroscopic data for 4-Acetyloxy Omeprazole Sulfide is limited in the literature, UV spectroscopy is commonly used for the analysis of omeprazole and related compounds. For instance, omeprazole exhibits maximum absorption (λmax) at 301 nm . The acetyloxy derivative would likely show a characteristic absorption pattern influenced by both the core structure and the acetyloxy substituent.
Chromatographic Analysis
Chromatographic techniques, particularly HPLC, are valuable for the separation and quantification of omeprazole derivatives and impurities. The acetyloxy group in 4-Acetyloxy Omeprazole Sulfide would influence its retention time and separation characteristics compared to other derivatives .
Structure-Activity Relationships
The acetyloxy group at the 4-position of the pyridine ring introduces specific characteristics that influence the compound's pharmacological properties. This structural modification may affect:
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Lipophilicity and membrane permeability
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Metabolic stability and clearance rates
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Receptor binding affinity and selectivity
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Chemical stability under various pH conditions
Understanding these structure-activity relationships is valuable for the rational design of new proton pump inhibitors with improved properties .
Role in Pharmaceutical Development and Quality Control
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